molecular formula C21H21NO5 B13724654 (2S,4R)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

(2S,4R)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

Cat. No.: B13724654
M. Wt: 367.4 g/mol
InChI Key: PZJIKKSTYYIFPV-TZIWHRDSSA-N
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Description

(2S,4R)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of multiple functional groups, such as the benzoyl and ethoxylcarbonylmethyl groups, contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Ethoxylcarbonylmethyl Substitution: The ethoxylcarbonylmethyl group can be introduced through esterification or transesterification reactions using ethyl chloroformate or ethyl bromoacetate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazolidinone products.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethoxylcarbonylmethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced oxazolidinone products.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

(2S,4R)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxyproline: Another chiral oxazolidinone derivative with similar stereochemistry.

    (2S,4R)-4-Methylglutamate: Shares the (2S,4R) configuration and has applications in medicinal chemistry.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-[(2R,4R)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate

InChI

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21-/m1/s1

InChI Key

PZJIKKSTYYIFPV-TZIWHRDSSA-N

Isomeric SMILES

CCOC(=O)C[C@@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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